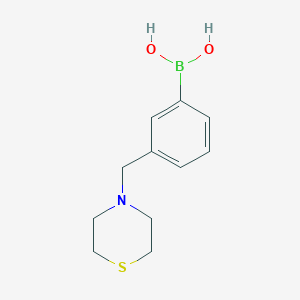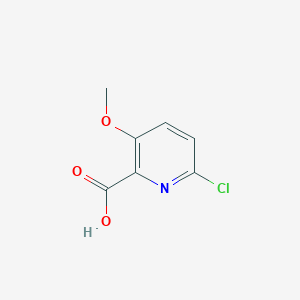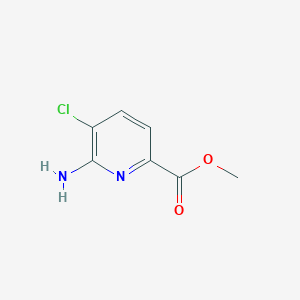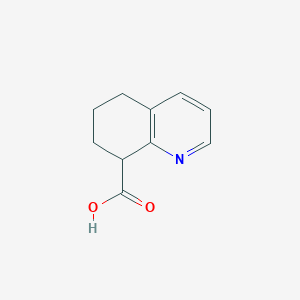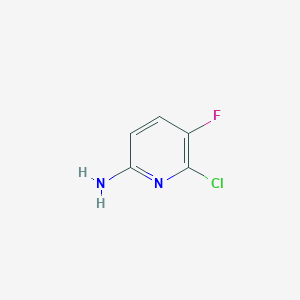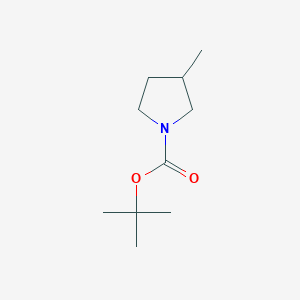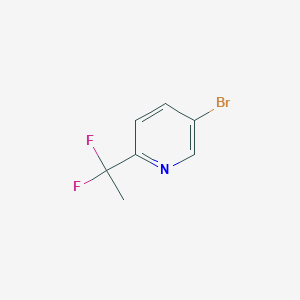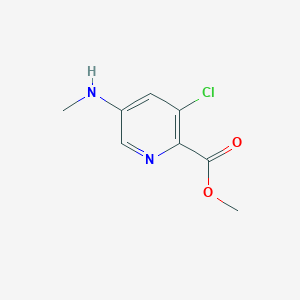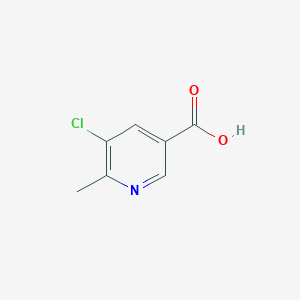
5-Chloro-6-methylnicotinic acid
描述
5-Chloro-6-methylnicotinic acid: is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It belongs to the class of carboxylic acids and is a derivative of nicotinic acid. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions:
Oxidation of 2-methyl-5-ethylpyridine: One method involves the oxidation of 2-methyl-5-ethylpyridine at elevated temperatures.
Hydrogen Peroxide Method: Another method uses concentrated sulfuric acid as a solvent, with 3,5-dimethyl pyridine as a raw material, and hydrogen peroxide is added dropwise.
Industrial Production Methods: The industrial production of 5-Chloro-6-methylnicotinic acid typically involves large-scale synthesis using the above methods, optimized for yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: Halogenation and other substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various halogenated derivatives.
科学研究应用
Chemistry: 5-Chloro-6-methylnicotinic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine: Nicotinic acid derivatives, including this compound, have shown potential in treating diseases such as Alzheimer’s and cardiovascular diseases .
Industry: The compound is used in the manufacture of pharmaceuticals and agrochemicals due to its versatile chemical properties .
作用机制
The mechanism of action of 5-Chloro-6-methylnicotinic acid involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist in various biochemical pathways, depending on its structure and the presence of other functional groups . The exact molecular targets and pathways are still under investigation, but it is known to influence metabolic and signaling pathways in cells.
相似化合物的比较
2-Chloro-5-methylnicotinic acid: This compound has a similar structure but differs in the position of the chlorine and methyl groups.
Nicotinic acid: The parent compound, which lacks the chlorine and methyl groups, is widely used in medicine and industry.
Uniqueness: 5-Chloro-6-methylnicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in research and industrial applications where specific reactivity is required.
属性
IUPAC Name |
5-chloro-6-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDXHOVOUCHIPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


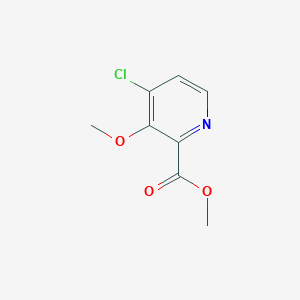

![(2R,4aR,6R,7R,8R,8aR)-8-[(tert-Butyldimethylsilyl)oxy]-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B3094277.png)
